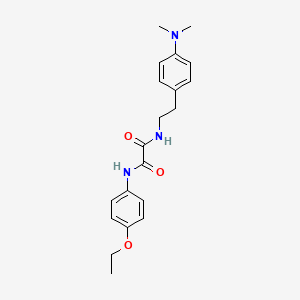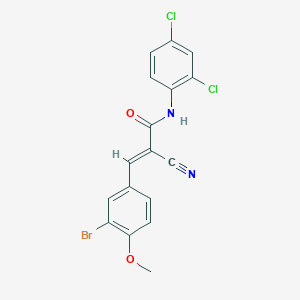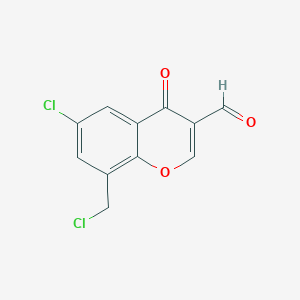
N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) demonstrates the significance of studying pharmacokinetics and metabolism of complex compounds, similar to N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide. It highlights the development of sensitive determination methods using liquid chromatography tandem mass spectrometry (LC-MS/MS) in pharmacokinetic studies, a technique potentially applicable to studying this compound as well (Ohashi, Nakamura, & Yoshikawa, 1999).
Photolabile Polymer Research : A study on the synthesis of a cationic polymer which can transform into a zwitterionic form upon irradiation at 365 nm, demonstrates the potential for research into light-responsive materials. Similar techniques could be applied to study compounds like this compound, to explore their applications in fields like drug delivery and material science (Sobolčiak et al., 2013).
Optimization of Chemical Functionalities : Research into the optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of cannabinoid receptors demonstrates the significance of structural modifications in enhancing biological activity. This approach can be relevant for modifying compounds like this compound to improve their pharmacological properties (Khurana et al., 2014).
Optical and Nonlinear Optical Applications : The study of hydrazones and their nonlinear optical properties using techniques like the z-scan technique with nanosecond laser pulses, highlights the potential of this compound in optical device applications such as optical limiters and switches (Naseema et al., 2010).
Intramolecular Hydrogen Bonding Studies : The synthesis and structural investigation of symmetric and non-symmetric oxamides, including their stabilization by intramolecular three-center hydrogen bonding, can provide insights into the molecular interactions and stability of compounds like this compound (Martínez-Martínez et al., 1998).
Optoelectronic Device Research : The synthesis of triphenylamine-based derivatives with dimethylamino substituents for investigating their optical and electrochromic behaviors demonstrates the potential of this compound in developing materials for optoelectronic devices (Wu, Lin, & Liou, 2019).
Improved Synthesis Techniques : Research on improved synthesis methods for derivatives like diethyl 4-oxo-4H-pyran-2,5- dicarboxylate showcases the evolving techniques in chemical synthesis, which could be applied to enhance the synthesis efficiency of this compound (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-18-11-7-16(8-12-18)22-20(25)19(24)21-14-13-15-5-9-17(10-6-15)23(2)3/h5-12H,4,13-14H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUMDFZNQLOTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)


![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)

![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

